molecular formula C25H26Cl2FN7O3 B8643030 5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride CAS No. 346599-65-3

5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride

Cat. No.: B8643030
CAS No.: 346599-65-3
M. Wt: 562.4 g/mol
InChI Key: CLVDFRRQUCVMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride is a low molecular weight inhibitor of the human epidermal growth factor receptor 2 (HER-2) tyrosine kinase activity. This compound has been developed for its potential anti-cancer properties, particularly in the context of HER-2 overexpressing cancers such as certain types of breast and ovarian cancers .

Preparation Methods

The synthesis of 5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride involves multiple steps, including the formation of key intermediates and the final hydrochloride saltThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the inhibition of HER-2 tyrosine kinase activity. In biology and medicine, it has shown promise in preclinical studies for its ability to inhibit the growth and proliferation of HER-2 overexpressing cancer cells. This makes it a potential candidate for the development of targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride involves the inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinase activity. By blocking these receptors, the compound interferes with the signaling pathways that drive the growth and proliferation of cancer cells. This inhibition leads to reduced cell proliferation, induction of apoptosis, and increased sensitivity to chemotherapeutic agents such as paclitaxel .

Comparison with Similar Compounds

5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride is similar to other HER-2 tyrosine kinase inhibitors such as D-70166 and trastuzumab (Herceptin). this compound is unique in its specific molecular structure and its ability to dose-dependently inhibit HER-2 phosphorylation. This makes it a valuable tool for studying the HER-2 signaling pathway and its role in cancer cell proliferation .

Similar compounds include:

Properties

CAS No.

346599-65-3

Molecular Formula

C25H26Cl2FN7O3

Molecular Weight

562.4 g/mol

IUPAC Name

5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C25H25ClFN7O3.ClH/c1-14-10-20(25(36)28-4-5-34-6-8-37-9-7-34)32-19(14)12-16-21-22(29-13-30-23(21)33-24(16)35)31-15-2-3-18(27)17(26)11-15;/h2-3,10-13,32H,4-9H2,1H3,(H,28,36)(H2,29,30,31,33,35);1H

InChI Key

CLVDFRRQUCVMJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C(=O)NCCN2CCOCC2)C=C3C4=C(NC3=O)N=CN=C4NC5=CC(=C(C=C5)F)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(4-chloro-6-oxo-6,7-dihydro-pyrrolo[2,3-d]pyrimidin-5-ylidenemethyl)-4-methyl-1H-pyrrole-2-carboxylic acid (2-morpholin-4-yl-ethyl)amide (44 mg, 0.11 mmol), 3-chloro-4-fluoro-phenylamine (154 mg, 1.1 mmol) and p-toluenesulfonic acid monohydrate (10.1 mg, 0.053 mmol), 1-methyl-2-pyrrolidinone (2.5 mL) and 2-methoxyethyl ether (2.5 ml) was heated to 190° C. for 16 hours and concentrated. The residue was purified by reverse phase HPLC, then dissolved in 2N HCl and acetonitrile and freeze-dried to give 24 mg (39%) of 5-[4-(3-chloro-4-fluoro-phenylamino)-6-oxo-6,7-dihydro-pyrrolo[2,3-d]pyrimidin-5-ylidenemethyl]-4-methyl-1H-pyrrole-2-carboxylic acid (2-morpholin-4-yl-ethyl)-amide hydrochloride as a red solid. 1H NMR (360 MHz, DMSO-d6) δ 13.46 (s, 1H, NH), 11.79 (s, 1H, NH), 10.74 (brs, 1H, HCl), 9.33 (s, 1H), 8.83 (t, J=5.5 Hz, 1H, NH), 8.33 (s, 1H, H-vinyl), 7.74 (dd,J=2.39,6.68 Hz, 1H), 7.38-7.47 (m, 2H), 7.35 (t, J=9.03, 1H), 6.94 (s, br, 1H), 3.96 (dt, J=5.74, 11.37 Hz, 2H, CH2), 3.80 (t, J=12.10 Hz, 2H, CH2), 3.68 (dd, J=5.99 & 11.61 Hz, 2H, CH2), 3.52 (d, br, J=12.44 Hz, 2H, CH2), 3.29-3.31 (m, 2H, CH2), 3.10-3.13 (m, 2H, CH2), and 2.23 (s, 3H, CH3). MS 526 [M+].
Name
5-(4-chloro-6-oxo-6,7-dihydro-pyrrolo[2,3-d]pyrimidin-5-ylidenemethyl)-4-methyl-1H-pyrrole-2-carboxylic acid (2-morpholin-4-yl-ethyl)amide
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
10.1 mg
Type
reactant
Reaction Step One

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